Quinagolide-d10 Hydrochloride
Description
Contextualization of Quinagolide (B1230411) as a Dopamine (B1211576) D2 Receptor Agonist
Quinagolide is a non-ergot derived, selective dopamine D2 receptor agonist. nih.govdrugbank.com It is primarily recognized for its potent inhibitory effect on the secretion of prolactin from the anterior pituitary gland. drugbank.commedicines.org.au Prolactin secretion is naturally regulated by dopamine, which binds to D2 receptors on lactotroph cells, initiating an inhibitory signaling cascade. nih.govpatsnap.com Quinagolide mimics this action, leading to a reduction in prolactin levels. drugbank.compatsnap.com This mechanism of action makes it a subject of interest in studying conditions related to hyperprolactinemia. nih.govpatsnap.com Unlike some other dopamine agonists, Quinagolide has a distinct non-ergoline structure. patsnap.com
The pharmacokinetics of Quinagolide are characterized by rapid absorption and extensive first-pass metabolism, primarily into sulfate (B86663) and glucuronide conjugates. drugbank.com Its terminal half-life is approximately 11.5 hours after a single dose and extends to 17 hours at a steady state. medicines.org.au
Significance of Stable Isotope Labeling in Modern Drug Discovery and Development
Stable isotope labeling is a powerful technique in pharmaceutical research that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into drug molecules. metsol.commusechem.com This method allows researchers to trace the journey of a drug and its metabolites through a biological system with high precision and without the safety concerns associated with radioactive isotopes. metsol.comresearchgate.net
The primary applications of stable isotope labeling in drug development include:
Pharmacokinetic (ADME) Studies: Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental. musechem.comnih.gov Isotopic labeling enables accurate tracking and quantification of the parent drug and its metabolites in various biological matrices. nih.govchemicalsknowledgehub.com
Metabolite Identification: By using isotopically labeled compounds, researchers can more easily distinguish drug-related metabolites from endogenous molecules in complex biological samples, particularly when using mass spectrometry. researchgate.netnih.gov
Internal Standards for Bioanalysis: Stable isotope-labeled versions of a drug are considered the gold standard for use as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS). nih.gov They exhibit nearly identical chemical and physical properties to the unlabeled drug, but are distinguishable by their mass, which helps to correct for variability during sample preparation and analysis. nih.gov
| Application Area | Description | Key Advantages |
|---|---|---|
| Pharmacokinetic (ADME) Studies | Tracking the absorption, distribution, metabolism, and excretion of a drug. musechem.comnih.gov | High precision, non-radioactive, allows for detailed pathway analysis. metsol.comresearchgate.net |
| Metabolite Identification | Distinguishing drug metabolites from endogenous compounds. researchgate.netnih.gov | Facilitates structural elucidation, especially with mass spectrometry. nih.gov |
| Bioanalytical Internal Standards | Use as a reference standard in quantitative assays. nih.gov | Improves accuracy and reproducibility of measurements. nih.gov |
Rationale for Deuteration in Quinagolide-d10 Hydrochloride for Research Applications
The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium, is a technique known as deuteration. unibestpharm.com This seemingly subtle modification can have a significant impact on a molecule's properties due to the "kinetic isotope effect." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. unibestpharm.com
In the context of this compound, deuteration serves several key research purposes:
Altering Metabolic Profiles: Deuteration can alter the rate and pathways of drug metabolism. nih.govresearchgate.net By strategically placing deuterium atoms at sites susceptible to metabolic breakdown, researchers can create a version of the drug that is more resistant to metabolism. unibestpharm.com This can lead to a longer half-life and altered pharmacokinetic properties. isotope.com
Internal Standard for Quantitative Analysis: this compound is an ideal internal standard for the quantification of Quinagolide in biological samples. Its chemical behavior is virtually identical to the non-deuterated form, ensuring that it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. The mass difference allows for precise and accurate quantification of the unlabeled drug.
Mechanistic Studies: By comparing the metabolism of deuterated and non-deuterated Quinagolide, researchers can gain insights into the specific metabolic pathways and enzymes involved in its breakdown.
| Application | Rationale | Benefit in Research |
|---|---|---|
| Altering Metabolic Profiles | The stronger C-D bond can slow metabolic reactions. unibestpharm.com | Allows for the study of how metabolic changes affect pharmacokinetics. nih.govresearchgate.net |
| Internal Standard | Near-identical chemical properties with a different mass. | Enables highly accurate and precise quantification of Quinagolide. |
| Mechanistic Studies | Comparison of metabolic fates between deuterated and non-deuterated forms. | Provides a clearer understanding of the enzymes and pathways involved in metabolism. |
Properties
Molecular Formula |
C₂₀H₂₄D₁₀ClN₃O₃S |
|---|---|
Molecular Weight |
442.08 |
Synonyms |
rel-N,N-(Diethyl-d10)-N’-[(3R,4aR,10aS)-1,2,3,4,4a,5,10,10a-octahydro-6-hydroxy-1-propylbenzo[g]quinolin-3-yl]sulfamide Hydrochloride; (3α,4aα,10aβ)-N,N-(Diethyl-d10)-N’-(1,2,3,4,4a,5,10,10a-octahydro-6-hydroxy-1-_x000B_propylbenzo[g]quinolin-3-yl)sulfamid |
Origin of Product |
United States |
Synthesis and Isotopic Derivatization Methodologies
Synthetic Approaches to Quinagolide (B1230411)
The synthesis of Quinagolide has evolved from early racemic methods to more sophisticated, scalable, and stereoselective routes to produce the biologically active (-)-enantiomer.
The first synthesis of Quinagolide was developed by scientists at Sandoz and resulted in a racemic mixture of its enantiomers. nih.gov This initial laboratory-scale synthesis began with 5-methoxy-2-tetralone (B30793) and required a nine-step sequence to construct the essential octahydrobenzo[g]quinoline ring system with the correct stereochemistry. nih.gov A subsequent Curtius rearrangement was employed to convert an ester intermediate into the crucial amine necessary for the final steps of the synthesis. nih.gov This early work established the fundamental architecture of the molecule, although the dopaminergic activity was later found to be almost exclusively associated with the (–) enantiomer. nih.gov
The transition from laboratory-scale synthesis to industrial manufacturing necessitated the development of more efficient and scalable routes. Scientists at Novartis engineered an improved process for large-scale production. nih.gov This route began with the readily available and inexpensive 1,6-dimethoxynaphthalene (B30794). nih.govpharmaffiliates.com Key steps in this improved synthesis include:
Selective Lithiation: Treatment of 1,6-dimethoxynaphthalene to introduce a functional group at the C-7 position. nih.gov
Catalytic Hydrogenation: To form a key intermediate. nih.gov
Birch Reduction: Followed by an acidic work-up and reduction with sodium borohydride (B1222165) to establish the core heterocyclic structure. nih.gov
More recently, researchers have developed alternative scalable syntheses for racemic (±)-quinagolide. One notable approach utilizes a Ring-Closing Metathesis (RCM) reaction starting from meta-hydroxybenzaldehyde. nih.govacs.org Key features of this synthesis include a late-stage construction of the trans-fused tetrahydropyridine (B1245486) ring and a Phenyliodine bis(trifluoroacetate) (PIFA)-mediated Hofmann rearrangement to create the challenging 3-aminopiperidine skeleton. nih.govacs.orgethz.ch
| Scalable Synthesis Approaches for Racemic Quinagolide | |
| Starting Material | 1,6-dimethoxynaphthalene |
| Key Reactions | Selective Lithiation, Catalytic Hydrogenation, Birch Reduction |
| Developer | Novartis |
| Reference | nih.gov |
| Starting Material | meta-hydroxybenzaldehyde |
| Key Reactions | Ring-Closing Metathesis (RCM), PIFA-mediated Hofmann Rearrangement |
| Developer | Chavan et al. |
| Reference | nih.gov |
To isolate the therapeutically important (-)-enantiomer, several enantioselective strategies have been devised. A prominent formal total synthesis of (−)-Quinagolide was accomplished in a linear sequence from pyridine. acs.org This elegant approach established the three crucial stereocenters using a series of stereocontrolled reactions. veeprho.comaxios-research.comschd-shimadzu.com
The key transformations in this enantioselective synthesis include:
Organocatalyzed Diels-Alder Reaction: To set all three stereocenters on the piperidine (B6355638) ring. veeprho.comaxios-research.comschd-shimadzu.com
Birch Deoxygenation: A protecting group-enabled deoxygenation of the isoquinuclidine skeleton. schd-shimadzu.com
Intramolecular Friedel-Crafts Cyclization: Catalyzed by a Lewis acid (TiCl₄) to form a dicarboxylic acid intermediate. axios-research.comschd-shimadzu.com
Diastereoselective Ketone Reduction: A one-pot reduction and intramolecular cyclization to form an oxazolidinone, which ensures the required trans-geometry of the final ring system. schd-shimadzu.com
An alternative strategy focuses on the diastereoselective reduction of a benzo[g]octahydroquinolinium ion. This method, combined with an efficient deacylative enzymatic resolution of a β-aminoester precursor, allows for the stereoselective installation of the three chiral centers. epo.org
Specific Deuteration Techniques for Quinagolide-d10 Hydrochloride
Quinagolide-d10 is a stable, isotopically labeled version of Quinagolide, primarily used as an internal standard in mass spectrometry-based quantitative analysis. veeprho.com The "-d10" designation indicates that ten hydrogen atoms in the molecule have been replaced with deuterium (B1214612).
While specific published syntheses for Quinagolide-d10 are proprietary to the manufacturers of analytical standards, a chemically sound and direct strategy can be proposed based on known synthetic routes for the parent drug. The most probable sites for the ten deuterium atoms are the two ethyl groups of the N,N-diethylsulfamoyl moiety (-SO₂N(CH₂CH₃)₂). Replacing all ten hydrogens on these two groups with deuterium (2 x 5 = 10) provides a stable, non-exchangeable labeled compound with a significant mass shift, ideal for an internal standard. scioninstruments.comnih.gov
The synthesis would likely proceed by following an established route to the key amine intermediate, (3S,4aS,10aR)-3-amino-6-hydroxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline. The final step involves the reaction of this amine with a sulfamoyl chloride. To produce the d10 analog, a deuterated reagent, N,N-di(ethyl-d5)sulfamoyl chloride, would be used.
Enantioselective synthesis of the advanced amine intermediate of (-)-Quinagolide.
Reaction of the amine with N,N-di(ethyl-d5)sulfamoyl chloride in the presence of a base.
Conversion to the hydrochloride salt by treatment with hydrochloric acid.
This late-stage deuteration is efficient as it introduces the isotopic label at the end of the synthetic sequence, maximizing the preservation of the expensive deuterated reagent.
After synthesis, the resulting this compound must be rigorously characterized to confirm its structure, the location of the deuterium atoms, and the isotopic purity. A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is used for this purpose. acs.org
High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is a primary tool for determining isotopic purity. pharmaffiliates.com It can distinguish between the different isotopologues (e.g., d10, d9, d8, etc.) based on their precise mass-to-charge ratios. By measuring the relative abundance of the ion signals for each isotopologue, the percentage of deuterium enrichment can be accurately calculated. pharmaffiliates.com For Quinagolide-d10, the molecular ion peak would be expected to be approximately 10 mass units higher than that of the unlabeled compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the position of the deuterium labels.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of Quinagolide-d10, the signals corresponding to the protons of the two ethyl groups on the sulfamoyl moiety would be absent or significantly diminished, confirming that deuteration occurred at the desired positions.
²H NMR (Deuterium NMR): A ²H NMR experiment would show signals at the chemical shifts corresponding to the ethyl group positions, providing direct evidence of deuterium incorporation at those sites.
¹³C NMR (Carbon-13 NMR): The carbon signals for the deuterated ethyl groups would show characteristic splitting patterns (due to C-D coupling) and potentially altered chemical shifts compared to the unlabeled compound.
Commercially available Quinagolide-d10 standards typically report a minimum isotopic enrichment of 98%, as determined by these analytical techniques. schd-shimadzu.com
Synthetic Challenges and Optimization in Deuterated Analog Production
The synthesis of deuterated pharmaceutical compounds such as this compound is a complex process presenting numerous challenges that demand meticulous optimization. digitellinc.comnih.gov The primary objectives are to achieve a high degree of isotopic purity at specific sites within the molecule and to produce the deuterated analog on a scale sufficient for its intended use, all while preventing unwanted isotopic scrambling. nih.gov
A major hurdle in creating deuterated analogs is the potential for isotopic exchange or scrambling, where deuterium is unintentionally lost from or incorporated into positions other than the target sites. nih.gov This can be influenced by reaction conditions like acidic or basic environments and high temperatures. For a structurally complex molecule like quinagolide, which contains multiple stereocenters, maintaining the correct three-dimensional structure is as crucial as achieving the desired isotopic labeling. nih.govacs.org The selection of deuterating agents, such as deuterium gas (D2) or deuterated solvents like D2O, and the catalysts used for these reactions must be carefully optimized to avoid side reactions and ensure the label is introduced at the correct positions. acs.orgnih.gov
The kinetic isotope effect (KIE) presents another significant challenge. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can result in slower reaction rates. bioscientia.de This may require more forceful reaction conditions, such as higher temperatures or longer reaction times, which in turn can increase the risk of forming impurities and degrading the product. nih.gov
Optimization of the synthetic process is a multifaceted endeavor. Strategies often involve introducing deuterium labels early in the synthetic pathway to minimize the chances of isotopic loss in subsequent steps. The use of protecting groups to shield sensitive parts of the molecule during the deuteration process is also a common and often necessary tactic. nih.gov Furthermore, developing efficient and scalable synthetic routes is crucial, as the cost and availability of deuterated starting materials can be limiting factors. nih.govbioscientia.de Continuous-flow chemistry has emerged as a valuable technique to overcome some of these challenges, offering a safer and more efficient way to handle deuterating agents like deuterium gas. mdpi.com
Purification of the final deuterated compound is a critical and often difficult step. nih.gov Standard purification techniques may not be sufficient to separate the deuterated analog from its non-deuterated counterpart and other isotopologues (molecules that differ only in their isotopic composition). This necessitates the use of advanced purification methods to achieve the high level of chemical and isotopic purity required for pharmaceutical use. nih.govd-nb.info
Interactive Data Table:
Table 1: Synthetic Challenges and Optimization Strategies in Deuterated Analog Production| Challenge | Description | Optimization Strategy |
|---|---|---|
| Isotopic Purity | Achieving high deuterium incorporation only at the desired molecular positions without under- or over-deuteration. nih.gov | - Use of highly pure deuterated reagents. nih.gov- Stepwise introduction of deuterium at specific points in the synthesis. d-nb.info- Optimization of reaction conditions (temperature, pressure, catalyst) to maximize selectivity. mdpi.com |
| Isotopic Scrambling | Unwanted exchange of hydrogen and deuterium atoms at non-target sites. nih.gov | - Use of non-protic solvents to prevent H/D exchange. nih.gov- Employing protecting groups for labile protons.- Performing reactions under neutral and mild conditions where possible. |
| Kinetic Isotope Effect (KIE) | Slower reaction rates due to the stronger C-D bond, potentially leading to lower yields or requiring harsher conditions. bioscientia.de | - Use of more active catalysts.- Modifying the synthetic route to introduce deuterium in a step less affected by KIE.- Precise control over reaction time and temperature. plos.org |
| Stereochemical Control | Maintaining the correct three-dimensional arrangement of atoms in the complex quinagolide structure. nih.govacs.org | - Use of stereoselective catalysts and reagents.- Designing synthetic routes that preserve existing stereocenters. |
| Purification | Separating the desired deuterated compound from unlabeled material, isotopologues, and other chemical impurities. nih.gov | - Advanced chromatographic techniques.- Recrystallization from carefully selected solvent systems.- Mass-selective purification methods. |
| Scalability and Cost | Producing sufficient quantities of the deuterated compound in an economically viable manner. nih.govbioscientia.de | - Development of efficient, high-yield synthetic routes. acs.org- Use of continuous-flow manufacturing processes. mdpi.com- Sourcing or synthesizing cost-effective deuterated starting materials. |
Advanced Analytical Methodologies and Applications of Quinagolide D10 Hydrochloride
Role as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Quantitative Analysis
Quinagolide-d10 Hydrochloride is a deuterium-labeled version of the active pharmaceutical ingredient Quinagolide (B1230411). veeprho.com The substitution of ten hydrogen atoms with their heavier stable isotope, deuterium (B1214612), results in a compound with a higher mass but nearly identical chemical and physical properties to the unlabeled analyte. scioninstruments.comacs.org This characteristic makes it an exemplary Stable Isotope-Labeled Internal Standard (SIL-IS) for quantitative analysis, particularly in mass spectrometry-based assays. veeprho.comscispace.com
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for highly accurate and precise quantification. nih.gov It is often considered a "gold standard" or definitive method in analytical chemistry. nih.govrsc.org The fundamental principle of IDMS involves the addition of a known quantity of an isotopically enriched standard, such as this compound, to a sample containing the native (unlabeled) analyte of interest before any sample processing or extraction. musechem.comptb.de
Once added, the SIL-IS and the native analyte are assumed to behave identically throughout the entire analytical procedure, including extraction, derivatization, and chromatographic separation. acs.orgptb.de Any sample loss or variation that occurs during these steps will affect both the labeled standard and the unlabeled analyte to the same extent. ptb.de The final step involves analysis by a mass spectrometer, which can easily distinguish between the analyte and the SIL-IS due to their mass difference. clearsynth.com Quantification is achieved by measuring the ratio of the mass spectrometric signal of the native analyte to that of the known amount of added SIL-IS. musechem.com This ratio remains constant regardless of sample loss, enabling a highly accurate calculation of the analyte's original concentration. ptb.de
A significant challenge in quantitative analysis, especially in complex biological samples like plasma or urine, is the "matrix effect." scioninstruments.com This phenomenon occurs when co-eluting, endogenous components of the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, either suppressing or enhancing its signal and leading to inaccurate results. clearsynth.comtexilajournal.com
The use of a SIL-IS like this compound provides a robust solution to this problem. clearsynth.com Because the SIL-IS is chemically and structurally almost identical to the analyte, it co-elutes during chromatography and experiences the exact same ionization suppression or enhancement. scioninstruments.comtexilajournal.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized, significantly improving the accuracy and precision of the measurement. scioninstruments.comclearsynth.com This same principle also corrects for other sources of variability, such as fluctuations in instrument performance, detector sensitivity, or injection volume, ensuring consistent and reliable data across different samples and analytical runs. scioninstruments.comscispace.com
In fields such as pharmaceutical development and clinical diagnostics, high-throughput analysis is essential for processing large numbers of samples efficiently. These assays demand methods that are not only fast but also exceptionally robust and reliable. turkjps.org LC-MS/MS methods that employ a SIL-IS like this compound are ideally suited for this purpose.
The inherent accuracy and precision afforded by the IDMS approach minimize the risk of erroneous results, which is critical in regulated environments. scispace.commusechem.com The specificity of tandem mass spectrometry combined with the corrective power of a SIL-IS allows for shorter chromatographic run times without sacrificing data quality. turkjps.org This enables the rapid and reliable quantification of analytes in numerous samples, making it an invaluable methodology for pharmacokinetic studies, therapeutic drug monitoring, and other large-scale research applications. veeprho.comnih.gov
Chromatographic Applications in Research Settings
This compound is primarily utilized in research settings in conjunction with chromatographic techniques, most notably Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Developing a quantitative LC-MS/MS method is a systematic process aimed at achieving sensitive, specific, and reproducible analysis. When quantifying Quinagolide, its deuterated internal standard, this compound, is added to all samples and calibration standards at a fixed concentration.
The development process involves several key steps:
Sample Preparation: Techniques like protein precipitation or liquid-liquid extraction are used to remove interfering components from the biological matrix. texilajournal.com
Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (U-HPLC) system is used to separate Quinagolide from other compounds. nih.gov This typically involves optimizing the column (e.g., a C18 reversed-phase column), the mobile phases (often a mixture of an aqueous solvent with acetonitrile (B52724) or methanol (B129727) containing additives like formic acid), and the gradient elution program to ensure a sharp, symmetrical peak with a suitable retention time. pensoft.netmdpi.com
Mass Spectrometric Detection: The tandem mass spectrometer is tuned to specifically detect and quantify both Quinagolide and this compound. This is done in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for each compound is selected and fragmented to produce a characteristic product ion. mdpi.com The instrument monitors these unique mass transitions, providing excellent specificity.
A hypothetical set of parameters for an LC-MS/MS method is presented below.
Table 1: Example Parameters for LC-MS/MS Method Development
| Parameter | Setting |
|---|---|
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start at 5% B, increase to 95% B over 3 min, hold, re-equilibrate |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition (Quinagolide) | e.g., m/z 349.2 -> 158.1 |
| Monitored Transition (Quinagolide-d10) | e.g., m/z 359.3 -> 168.2 |
Once a method is developed, it must undergo a rigorous validation process to demonstrate that it is suitable for its intended purpose, adhering to guidelines from regulatory bodies. pensoft.netscispace.com The use of this compound as an internal standard is fundamental to successfully meeting the stringent criteria of these validation protocols. scispace.comnih.gov
Key validation parameters include:
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the measured concentration to the true value, often assessed by analyzing quality control (QC) samples at different concentrations.
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly. It is evaluated as intra-day (within the same day) and inter-day (on different days) precision.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably and accurately measured. mdpi.com
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use. scispace.com
The results from a validation study demonstrate the method's performance, with acceptance criteria typically requiring accuracy to be within ±15% of the nominal value and precision (as coefficient of variation, %CV) to be no more than 15%.
Table 2: Example Analytical Method Validation Data for Quinagolide using this compound IS
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) (n=5) | Intra-Day Precision (%CV) (n=5) | Inter-Day Accuracy (%) (n=15) | Inter-Day Precision (%CV) (n=15) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | 104.5 | 6.8 | 102.1 | 8.5 |
| Low | 3.0 | 98.7 | 4.2 | 99.5 | 5.3 |
| Medium | 50.0 | 101.2 | 2.5 | 100.8 | 3.1 |
Utility in Quality Control and Reference Standard Traceability
This compound is a vital component in the quality control (QC) of Quinagolide. clearsynth.com Its primary function is to serve as an internal standard in chromatographic and mass spectrometric assays. The use of a stable isotope-labeled standard like this compound is crucial for accurate quantification because it closely mimics the chemical and physical properties of the unlabeled analyte, Quinagolide. This similarity ensures that any variations during sample preparation, extraction, and analysis affect both the standard and the analyte equally, leading to more precise and reliable results.
The traceability of a reference standard is a fundamental aspect of quality assurance in the pharmaceutical industry. This compound, when used as a reference standard, allows for the establishment of a clear and unbroken chain of comparisons to a recognized international standard. This traceability is essential for ensuring that the analytical methods used for routine quality control are accurate and that the results are comparable across different laboratories and manufacturing sites. Suppliers of this compound provide comprehensive characterization data, which supports its use in analytical method development and validation for Abbreviated New Drug Applications (ANDAs) and commercial production. clearsynth.com
Impurity Profiling and Metabolite Characterization Reference Standards
The identification and control of impurities and metabolites are critical for ensuring the safety and efficacy of pharmaceutical products. researchgate.net Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and quantification of impurities in new drug substances. chromatographyonline.com
Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance. researchgate.netbiomedres.us These impurities can originate from the manufacturing process, degradation of the drug substance over time, or from interactions with other components in the formulation. nih.gov The use of a well-characterized reference standard, such as this compound, is essential for the accurate identification and quantification of these related substances. axios-research.com
Advanced analytical techniques, particularly high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed for impurity profiling. biomedres.us In these methods, this compound can be used as an internal standard to improve the accuracy and precision of the quantification of known and unknown impurities. The stable isotope label ensures that the standard co-elutes with the analyte of interest, allowing for reliable quantification even at very low levels.
Table 1: Analytical Techniques for Impurity Profiling
| Analytical Technique | Application in Impurity Profiling |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation of impurities from the active pharmaceutical ingredient. |
| Mass Spectrometry (MS) | Identification and structural elucidation of impurities. |
| Gas Chromatography (GC) | Analysis of volatile impurities. |
Quinagolide undergoes extensive metabolism in the body, with the N-desethyl and N,N-didesethyl analogues being two of the major metabolites. nih.govdrugbank.com The N-desethyl metabolite is known to be biologically active. nih.gov Accurate quantification of these metabolites in biological matrices such as plasma and urine is crucial for pharmacokinetic and pharmacodynamic studies.
This compound serves as an ideal internal standard for the development and validation of bioanalytical methods for quantifying Quinagolide and its metabolites. isotope.com The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). nih.gov It compensates for matrix effects and variations in instrument response, leading to highly accurate and precise measurements of metabolite concentrations. biorxiv.org The known metabolites of Quinagolide are detailed in the table below.
Table 2: Known Metabolites of Quinagolide
| Metabolite Name | Biological Activity |
|---|---|
| N-desethyl Quinagolide | Active nih.govdrugbank.com |
| N,N-didesethyl Quinagolide | Inactive nih.govdrugbank.com |
| Sulfate (B86663) conjugates | Inactive nih.govdrugbank.com |
Molecular and Cellular Pharmacology of Quinagolide Analogs: Mechanistic Insights
Dopamine (B1211576) Receptor Agonism and Selectivity
The primary mechanism of Quinagolide (B1230411) involves its interaction with dopamine receptors, which are critical in various physiological processes.
Quinagolide demonstrates a high and selective affinity for dopamine D2 receptors. drugbank.comtaylorandfrancis.com In vitro studies using dissociated rat anterior pituitary cells have shown that Quinagolide potently inhibits prolactin secretion at picomolar concentrations, an effect that mirrors the action of dopamine itself. hres.ca Receptor binding studies and the use of selective dopamine antagonists have confirmed that Quinagolide's action is mediated through D2 receptors. hres.canih.gov While it also binds to D1 receptors, it does so with a much lower affinity, and this interaction is considered to have little clinical relevance. drugbank.comnih.gov A comparison of various dopamine agonists indicated that Quinagolide is the most potent DRD2 agonist, with an EC50 of 0.058 nM. researchgate.netmdpi.com
| Parameter | Value | Reference Compound | Cell Model |
| EC50 | 0.058 nM | - | Not Specified |
| Receptor Selectivity | High for D2 vs D1 | Dopamine | Rat Anterior Pituitary Cells |
| Inhibition | Potent at picomolar concentrations | Dopamine | Rat Anterior Pituitary Cells |
| EC50 (Half-maximal effective concentration) refers to the concentration of a drug that gives half of the maximal response. |
Quinagolide is classified as a non-ergoline dopamine agonist, which distinguishes it structurally and pharmacologically from ergot-derived compounds like Bromocriptine and Cabergoline. researchgate.netpatsnap.com Newer dopamine agonists such as Quinagolide and Cabergoline have demonstrated effective inhibition of prolactin secretion, with improved efficacy over Bromocriptine. drugbank.comnih.gov Studies have shown that Quinagolide can be effective in patients who are intolerant or resistant to Bromocriptine. drugbank.comnih.gov In experimental mouse models of endometriosis, Quinagolide and the ergot-derived Cabergoline were found to be equally effective. bioscientifica.com A study comparing Quinagolide (CV 205-502) with long-acting formulations of Bromocriptine in patients with macroprolactinomas found that all were effective in normalizing prolactin levels and reducing tumor size. nih.gov
| Feature | Quinagolide | Ergot-Derived Agonists (e.g., Bromocriptine, Cabergoline) |
| Origin | Non-ergot derivative researchgate.net | Ergot derivatives wikipedia.org |
| Receptor Selectivity | Highly selective for D2 receptors taylorandfrancis.com | D2 receptor agonists; Bromocriptine also has D1 antagonist properties wikipedia.org |
| Efficacy | Considered to have improved efficacy and tolerability over Bromocriptine drugbank.comnih.gov | Effective, but can have tolerability issues; Cabergoline is generally well-tolerated drugbank.combioscientifica.com |
| Alternative Use | Effective in patients resistant or intolerant to Bromocriptine nih.govresearchgate.net | Bromocriptine is an older, established treatment nih.gov |
Quinagolide is a racemic compound, meaning it exists as a mixture of two enantiomers, (+) and (-). hres.cawikipedia.org Pharmacological studies conducted in various animal models have revealed that the significant biological activity of the compound resides almost exclusively in the (-) enantiomer. hres.ca The synthesis of Quinagolide involves complex procedures to establish the correct stereochemistry required for its potent activity at the D2 receptor. wikipedia.orgacs.org
Intracellular Signaling Pathway Modulation Studies
Quinagolide's agonistic action at the D2 receptor initiates a cascade of intracellular events that ultimately modulate cellular function, most notably hormone secretion.
The secretion of prolactin from lactotroph cells in the anterior pituitary gland is tonically inhibited by dopamine acting on D2 receptors. drugbank.comnih.gov Quinagolide mimics this endogenous inhibitory control. patsnap.com By binding with high affinity to the D2 receptors on these pituitary cells, Quinagolide potently suppresses both basal and stimulated prolactin secretion. drugbank.comnih.gov In vitro experiments on dissociated rat anterior pituitary cells have demonstrated this potent inhibitory action, confirming that Quinagolide acts directly on the prolactin-secreting cells. hres.ca This prolactin-lowering effect occurs within hours of administration and is sustained for at least 24 hours. drugbank.comhres.ca
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that is linked to the Gi protein. wikipedia.org Activation of the Gi protein by a D2 agonist like Quinagolide leads to the inhibition of the enzyme adenylyl cyclase. drugbank.comnih.govresearchgate.net The inhibition of adenylyl cyclase results in decreased conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), thereby reducing intracellular cAMP levels. drugbank.comnih.gov This reduction in cAMP, a key second messenger, is a crucial step in the signaling pathway that leads to the inhibition of prolactin synthesis and secretion from the lactotroph cells. nih.govresearchgate.net
Downregulation of AKT Signaling and Phosphorylation in Specific Cell Lines
Research into the molecular mechanisms of quinagolide has highlighted its ability to modulate the AKT signaling pathway, a critical regulator of cell survival, proliferation, and growth. Studies have demonstrated that activation of the dopamine D2 receptor (DRD2) by quinagolide leads to the downregulation of AKT and its phosphorylation. mdpi.commdpi.com
In preclinical studies using endometrial mesenchymal stromal cells (E-MSCs), quinagolide treatment resulted in a notable reduction of total AKT protein levels, particularly in ectopic E-MSCs. mdpi.com Furthermore, a significant decrease in the phosphorylation of AKT was observed in both eutopic (from the normal uterine lining) and ectopic (from endometriotic lesions) cell lines after treatment. mdpi.commedchemexpress.com This effect on AKT deactivation was more pronounced in ectopic E-MSCs, which aligns with the higher expression of DRD2 found on these cells. mdpi.com The inhibition of AKT phosphorylation was also confirmed in co-culture models of E-MSCs and human umbilical vein endothelial cells (HUVECs), suggesting a role in modulating the cellular interactions relevant to disease pathology. mdpi.com These findings underscore the importance of the AKT pathway as a downstream target of quinagolide's action, contributing to its effects on cell function. researchgate.netresearchgate.net
Table 1: Effect of Quinagolide on AKT Signaling in Endometrial Mesenchymal Stromal Cells (E-MSCs)
| Cell Type | Treatment | Duration | Effect on Total AKT | Effect on AKT Phosphorylation | Source |
|---|---|---|---|---|---|
| Ectopic E-MSCs | 100 nM Quinagolide | 48 hours | Reduced | Not specified for this duration | mdpi.commedchemexpress.com |
| Eutopic E-MSCs | 100 nM Quinagolide | 24 hours | Not specified | Significantly decreased | mdpi.commedchemexpress.com |
| Ectopic E-MSCs | 100 nM Quinagolide | 24 hours | Not specified | Significantly decreased | mdpi.commedchemexpress.com |
| E-MSC-HUVEC Co-culture | 100 nM Quinagolide | 24 hours | Not specified | Reduced | mdpi.com |
Mechanistic Studies in Preclinical Cellular and Animal Models
Impact on Gene and Protein Expression (e.g., Dopamine Receptor 2 mRNA)
Quinagolide's mechanism of action involves the modulation of gene and protein expression, with the dopamine receptor 2 (DRD2) being a key target. drugbank.comnih.gov E-MSCs, particularly those from ectopic lesions, express significantly higher levels of DRD2 mRNA compared to their eutopic counterparts. mdpi.comresearchgate.net
Interestingly, treatment with quinagolide has been shown to downregulate the expression of its own receptor. In studies with ectopic E-MSC lines, a 48-hour treatment with 100 nM quinagolide led to a reduction in DRD2 mRNA expression. medchemexpress.commedchemexpress.comnih.gov This suggests a potential feedback mechanism where the agonist, following activation of the receptor, initiates a process of receptor downregulation. nih.gov This modulation of gene expression is a crucial aspect of the cellular response to quinagolide.
Table 2: Effect of Quinagolide on Dopamine Receptor 2 (DRD2) mRNA Expression
| Cell Type | Treatment | Duration | Outcome | Source |
|---|---|---|---|---|
| Ectopic E-MSC Lines | 100 nM Quinagolide | 48 hours | Reduced DRD2 mRNA expression | medchemexpress.commedchemexpress.comnih.gov |
| Eutopic E-MSC Lines | 100 nM Quinagolide | 48 hours | No significant change reported | researchgate.net |
Research into Cellular Invasive Properties (e.g., Endometrial Mesenchymal Stromal Cells)
A significant finding in preclinical cellular models is the ability of quinagolide to inhibit the invasive properties of endometrial mesenchymal stromal cells (E-MSCs). mdpi.comnih.gov These cells are known to play a critical role in the establishment and progression of endometriotic lesions. mdpi.comnih.gov
Studies have demonstrated that quinagolide significantly inhibits the matrix invasion ability of both eutopic and ectopic E-MSCs without affecting their proliferation. mdpi.comresearchgate.net The effect was shown to be concentration-dependent and more prominent in the ectopic cells. mdpi.com The specificity of this action was confirmed by experiments where the inhibitory effect of quinagolide on invasion was reversed by pre-treatment with spiperone, a specific DRD2 antagonist. mdpi.comresearchgate.net This confirms that the anti-invasive effect is mediated through the activation of the dopamine D2 receptor. mdpi.com The reduction of cellular invasion is a key therapeutic-relevant outcome linked to the quinagolide-induced downregulation of the AKT signaling pathway. mdpi.comresearchgate.net
Table 3: Effect of Quinagolide on Invasive Properties of Endometrial Mesenchymal Stromal Cells (E-MSCs)
| Cell Type | Treatment | Key Finding | Mechanism Confirmation | Source |
|---|---|---|---|---|
| Eutopic & Ectopic E-MSCs | 100 nM Quinagolide | Inhibition of invasive properties | Effect blocked by DRD2 antagonist Spiperone | mdpi.comresearchgate.net |
| Ectopic E-MSCs | Quinagolide (concentration-response) | Dose-dependent inhibition of invasion | N/A | researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| Quinagolide-d10 Hydrochloride |
| Quinagolide |
| Spiperone |
| Bromocriptine |
| Cabergoline |
| Pergolide |
| Sorafenib |
| Cabozantinib |
Isotopic Tracing in Preclinical Pharmacokinetics and Metabolism Research
Elucidation of Metabolic Pathways Using Deuterated Analogs
The strategic incorporation of deuterium (B1214612) into the quinagolide (B1230411) molecule allows for the detailed mapping of its biotransformation routes in preclinical animal models. When Quinagolide-d10 Hydrochloride is administered, its metabolic products will retain the deuterium label, allowing for their unambiguous identification against the backdrop of endogenous molecules using mass spectrometry. nih.govnih.gov
Preclinical studies with unlabeled quinagolide have identified several key metabolites. ferring.canih.gov Quinagolide undergoes significant metabolism, leading to the formation of both biologically active and inactive compounds. nih.govmedicines.org.au The primary active metabolite is the N-desethyl analogue. ferring.camedicines.org.au Inactive metabolites include sulfate (B86663) and glucuronide conjugates, as well as the N,N-bidesethyl analogue. nih.govdrugbank.com
The use of Quinagolide-d10 would be instrumental in confirming and further detailing this metabolic map. By analyzing biological samples (blood, plasma, urine, feces) from animal models dosed with Quinagolide-d10, researchers can use mass spectrometry to specifically look for the mass signature of the deuterated metabolites. This allows for the confident identification of even minor metabolic products that might otherwise be missed.
Table 1: Known Metabolites of Quinagolide Investigated Using Isotopic Tracing
| Metabolite | Biological Activity | Method of Identification with Quinagolide-d10 |
| N-desethyl quinagolide | Active | Mass shift corresponding to d-label retention |
| N,N-bidesethyl quinagolide | Inactive | Mass shift corresponding to d-label retention |
| Quinagolide-glucuronide | Inactive | Mass shift corresponding to d-label retention plus glucuronic acid |
| Quinagolide-sulfate | Inactive | Mass shift corresponding to d-label retention plus sulfate group |
This table is based on established metabolic pathways of non-deuterated quinagolide and illustrates how a deuterated analog would be used for identification.
Quinagolide is known to undergo extensive first-pass metabolism, which significantly reduces its absolute bioavailability to approximately 4%. nih.govdrugbank.com This means a large fraction of the drug is metabolized in the liver and/or gut wall before it reaches systemic circulation.
This compound is a powerful tool for quantifying the extent of this first-pass effect in animal models. By administering a known dose of Quinagolide-d10 orally and a different isotopically labeled form (e.g., ¹³C-labeled quinagolide) intravenously, researchers can simultaneously measure the concentrations of both the orally administered drug and its metabolites that appear in systemic circulation. The ratio of the area under the curve (AUC) of the deuterated parent drug after oral versus intravenous administration provides a precise measure of absolute bioavailability, while the profile of deuterated metabolites informs on the presystemic metabolic pathways.
Understanding how a drug and its metabolites are eliminated from the body is a critical component of preclinical evaluation. Studies with radiolabeled (³H) quinagolide have shown that the drug is excreted almost equally in urine and feces. ferring.canih.gov More than 95% of the administered dose is recovered in the form of metabolites. ferring.camedicines.org.au
A mass balance study using Quinagolide-d10 offers a non-radioactive alternative for confirming these excretion patterns. After administering the deuterated compound to animal models, urine and feces are collected over a period of several days. ferring.ca The samples are then analyzed by mass spectrometry to quantify the amount of deuterated material (parent drug and all metabolites) excreted. This allows for the determination of the total recovery of the dose and the proportion eliminated through renal (urine) and biliary/fecal (feces) routes. For instance, studies with the parent compound found that about 50% of the drug is eliminated via urine and 40% via feces. ferring.canih.gov The unconjugated forms of quinagolide, its N-desethyl, and N,N-bidesethyl analogues have been found in feces, while the conjugated metabolites are predominantly in the urine. medicines.org.au
Quantitative Preclinical Pharmacokinetic Profiling with Deuterated Standards
In quantitative bioanalysis, stable isotope-labeled compounds like this compound serve as ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) assays. nih.gov Because it has nearly identical chemical and physical properties to the non-labeled analyte (the drug being measured), it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. nih.gov However, it is distinguished by its higher mass, allowing for separate and accurate quantification.
By adding a known amount of this compound to biological samples (e.g., plasma, tissue homogenates) from animals dosed with non-deuterated quinagolide, researchers can construct precise concentration-time profiles. These profiles are essential for calculating key pharmacokinetic parameters.
Absorption: After oral administration, quinagolide is rapidly absorbed, with peak plasma concentrations reached in about 30 to 60 minutes. nih.govdrugbank.com
Distribution: The apparent volume of distribution is large, approximately 100 L, indicating extensive distribution into tissues. ferring.cadrugbank.com Plasma protein binding is around 90%. ferring.cadrugbank.com
Elimination: The clearance of the drug from the body is primarily through metabolism.
The use of a deuterated internal standard ensures the accuracy and precision of these measurements, which are fundamental to understanding the drug's behavior in the body.
The biological half-life (t½) and systemic exposure (AUC) are critical parameters that influence dosing regimens. For quinagolide, the terminal elimination half-life is approximately 11.5 hours after a single dose and extends to 17 hours at steady state. ferring.cadrugbank.com
Accurate determination of these values in preclinical animal models is heavily reliant on robust bioanalytical methods. Using Quinagolide-d10 as an internal standard, the plasma concentrations of quinagolide can be measured with high fidelity over time. The resulting data allow for the calculation of these key pharmacokinetic parameters, providing a reliable basis for predicting the drug's behavior in humans.
Table 2: Key Preclinical Pharmacokinetic Parameters of Quinagolide
| Parameter | Value (from non-labeled studies) | Role of Quinagolide-d10 in Measurement |
| Absolute Bioavailability | ~4% | Used as a tracer to directly measure the fraction absorbed |
| Apparent Volume of Distribution (Vd) | ~100 L | Used as an internal standard for accurate plasma concentration measurement |
| Plasma Protein Binding | ~90% | Not directly measured with d10, but accurate plasma concentration data is vital |
| Terminal Half-Life (t½) | 11.5-17 hours | Used as an internal standard for generating precise concentration-time curves |
| Time to Peak Concentration (Tmax) | 0.5 - 1 hour | Determined from concentration-time curves quantified using the d10 standard |
This table presents data from studies on non-deuterated quinagolide and describes the role of the deuterated analog in obtaining such data accurately.
Investigation of Species-Specific Metabolic Differences
The evaluation of a drug candidate's metabolic fate is a cornerstone of preclinical development. Significant variations in how different species absorb, distribute, metabolize, and excrete (ADME) a compound can exist, and understanding these differences is crucial for predicting human pharmacokinetics and potential toxicities. nih.govresearchgate.net Isotopic labeling is a powerful technique that provides unparalleled insights into these processes without significantly altering the compound's chemical or physiological properties. musechem.com The use of a deuterated analogue, such as this compound, is particularly valuable for elucidating species-specific metabolic pathways of the parent drug, quinagolide.
Quinagolide is known to undergo extensive first-pass metabolism, with pharmacokinetic profiles that are notably species-dependent. hres.canps.org.au For instance, the terminal half-life of quinagolide varies substantially, from approximately 8 hours in rabbits to 59 hours in dogs. hres.ca The primary metabolic routes include N-de-ethylation to form the active N-desethyl analogue, a subsequent N-de-ethylation to the inactive N,N-bidesethyl analogue, and conjugation of these compounds with glucuronic acid or sulfate. nps.org.audrugbank.com The relative prominence of these pathways can differ significantly between preclinical models.
The investigation into these metabolic variations is greatly enhanced by using this compound. In a typical preclinical study, different animal species (e.g., rats, dogs, monkeys) are administered the non-labeled quinagolide. This compound is then used as an internal standard during the analysis of biological samples (e.g., plasma, urine). musechem.com The ten deuterium atoms increase the mass of the molecule, allowing it to be distinguished from the non-labeled drug and its metabolites by mass spectrometry (LC-MS/MS). musechem.comnih.gov This methodology enables precise and accurate quantification of the parent compound and its various metabolites, facilitating a direct comparison of metabolic profiles across species.
By analyzing the concentrations and ratios of metabolites, researchers can map out the predominant metabolic pathways in each species. For example, such a study might reveal that canines predominantly metabolize quinagolide via N-de-ethylation, while rodents may exhibit a higher capacity for glucuronide conjugation. This detailed understanding is critical for selecting the most appropriate animal model for predicting human metabolism and for interpreting toxicology data.
Research Findings
While specific studies detailing the use of this compound are proprietary, the principles of its application are based on well-established drug metabolism science. Data from studies on the parent compound, quinagolide, highlight the species-dependent nature of its pharmacokinetics.
Table 1: Comparative Pharmacokinetic Parameters of Quinagolide in Different Species
| Species | Terminal Half-Life (t½) | Major Circulating Metabolites | Primary Excretion Routes |
|---|---|---|---|
| Human | 11.5-17 hours ferring.camedicines.org.au | N-desethyl quinagolide, Glucuronide and Sulfate conjugates nps.org.au | Urine (~50%) and Feces (~40%) ferring.ca |
| Dog | ~59 hours hres.ca | N-desethyl and N,N-bidesethyl analogues | Data not widely available |
| Rabbit | ~8 hours hres.ca | N-desethyl and N,N-bidesethyl analogues | Data not widely available |
| Rat | Data not specified, extensive distribution hres.ca | N-desethyl and N,N-bidesethyl analogues | Rapid excretion hres.ca |
A hypothetical study using this compound as an internal standard could yield data illustrating these metabolic differences quantitatively.
Table 2: Hypothetical Relative Abundance (%) of Quinagolide Metabolites in Urine 24h Post-Dose
| Compound | Rat | Dog | Monkey |
|---|---|---|---|
| Quinagolide (Unchanged) | 5 | 10 | 8 |
| N-desethyl Quinagolide | 25 | 45 | 35 |
| N,N-bidesethyl Quinagolide | 15 | 25 | 20 |
| Quinagolide Glucuronide | 40 | 10 | 25 |
| N-desethyl Quinagolide Sulfate | 15 | 10 | 12 |
This representative data illustrates a scenario where rats show a high propensity for glucuronidation, while dogs favor the N-de-ethylation pathway. Such clear, quantitative comparisons are made possible through the precision afforded by stable isotope-labeled internal standards like this compound.
Advanced Research Applications and Future Directions
Application in Proteomics and Systems Biology Research
In the fields of proteomics and systems biology, the accurate quantification of proteins and metabolites is essential for understanding complex biological processes. Stable isotope dilution in conjunction with mass spectrometry (MS) has become a cornerstone for achieving confident quantification. nih.gov Quinagolide-d10 Hydrochloride exemplifies the type of deuterated internal standard used to enhance the reliability of these studies.
The core principle involves adding a known quantity of the deuterated standard to a biological sample at an early stage of analysis. oup.comnih.gov Because the deuterated standard is chemically almost identical to the non-labeled analyte (the endogenous molecule of interest), it behaves similarly during sample preparation steps like extraction, purification, and digestion. nih.govaptochem.com In quantitative proteomics, this allows researchers to correct for protein losses that may occur during sample pre-fractionation and to account for the efficiency of tryptic digestion. nih.gov
By comparing the mass spectrometry signal of the analyte to the known concentration of the co-eluting deuterated standard, researchers can calculate the absolute concentration of the target protein or metabolite with high accuracy. clearsynth.comnih.gov This approach, often part of strategies like Protein Standard Absolute Quantification (PSAQ), mitigates issues inherent in mass spectrometry, such as ion suppression, which can lead to quantification errors. nih.govnih.gov The use of SIL standards enables comparative drug metabolomics studies, analogous to differential proteomic techniques. nih.gov
Table 1: Comparison of Quantitative Proteomics Approaches
| Feature | Label-Based Quantification (e.g., using SIL) | Label-Free Quantification |
|---|---|---|
| Principle | Uses stable isotopes (e.g., Deuterium (B1214612), 13C, 15N) to create a mass-shifted internal standard for direct comparison. nih.govsilantes.com | Infers protein abundance from the signal intensity of peptide ions or the number of identified spectra per protein. silantes.comomu.edu.tr |
| Accuracy & Precision | High accuracy and precision due to the internal standard correcting for variability. nih.govtexilajournal.com | Can be less accurate and robust due to higher variability in sample preparation and instrument performance. omu.edu.tr |
| Complexity | Involves complex and time-consuming sample preparation and labeling reactions. omu.edu.tr | Simpler sample preparation, applicable to materials that cannot be easily labeled. omu.edu.tr |
| Cost | Generally more expensive due to the cost of isotopically labeled standards. aptochem.comomu.edu.tr | More economical as it does not require expensive labeling reagents. omu.edu.tr |
| Throughput | Can be lower due to the complexity of the workflow. aptochem.com | Higher throughput and no limit on the number of samples that can be compared. omu.edu.tr |
Development of Novel Analytical Techniques and Platforms Utilizing Deuterated Probes
The development of robust and validated analytical methods is a prerequisite for reliable research in pharmacology and biochemistry. Deuterated probes like this compound are instrumental in the creation and validation of such techniques, particularly liquid chromatography-mass spectrometry (LC-MS) assays. texilajournal.comscispace.com
Using a deuterated internal standard is considered the best practice in bioanalysis for several reasons. aptochem.com It compensates for variability during sample extraction, HPLC injection, and ionization in the mass spectrometer. aptochem.com Because the deuterated standard co-elutes with the analyte, it effectively corrects for "matrix effects," where other compounds in a complex sample (like plasma or tissue homogenate) interfere with the ionization of the target molecule, causing ion suppression or enhancement. clearsynth.comtexilajournal.com This ensures that the quantitative results are accurate and reproducible. clearsynth.com
The use of deuterated standards enhances assay robustness, which in turn can reduce chromatography time and increase sample throughput. aptochem.com Furthermore, these standards are critical during analytical method validation (AMV) to confirm that the procedure is reliable and fit for purpose. clearsynth.comclearsynth.com Advanced hyphenated techniques, such as high-performance liquid chromatography-solid phase extraction-nuclear magnetic resonance (HPLC-SPE-NMR), also rely on deuterated solvents to facilitate the exchange from the HPLC mobile phase and enable structural elucidation of analytes. chromatographyonline.com
Table 2: Role of Deuterated Standards in Analytical Method Development
| Stage | Application of Deuterated Standard (e.g., Quinagolide-d10 HCl) | Benefit |
|---|---|---|
| Method Design | Serves as an ideal internal standard for LC-MS/MS assays. aptochem.comtexilajournal.com | Ensures high specificity and sensitivity. nih.gov |
| Sample Preparation | Corrects for variability and loss during extraction and purification. nih.govaptochem.com | Improves precision and accuracy of measurements. texilajournal.com |
| Chromatography | Co-elutes with the non-labeled analyte. aptochem.com | Allows for accurate compensation of matrix effects and retention time shifts. clearsynth.comtexilajournal.com |
| Mass Spectrometry | Provides a distinct mass signal for ratio-based quantification. nih.gov | Mitigates variability in ionization efficiency. scispace.com |
| Method Validation | Used to assess accuracy, precision, and robustness of the assay. clearsynth.com | Ensures the analytical method is reliable and meets regulatory guidelines. clearsynth.comtexilajournal.com |
Role in Mechanistic Drug Discovery and Translational Research Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is fundamental to drug discovery and development. nih.govmusechem.com Stable isotope labeling with deuterium provides a powerful, non-radioactive method to investigate the metabolic fate of new chemical entities. nih.gov By synthesizing a deuterated version of a drug, researchers can trace its journey and transformation within a biological system. aquigenbio.com
In mechanistic studies, deuterated compounds are used to:
Elucidate Metabolic Pathways: By tracking the isotopically labeled drug in biological samples like blood or urine, scientists can identify the metabolites formed and understand the biochemical pathways of drug breakdown. aquigenbio.com Selective deuteration at specific sites in a molecule can help pinpoint which chemical bonds are involved in the drug's metabolism. aquigenbio.com
Investigate Drug-Protein Interactions: Labeled compounds can be used to study the binding of drugs to their target proteins, such as enzymes or receptors, providing insight into their mechanism of action.
Assess Bioavailability: Pharmacokinetic studies using deuterated tracers allow for a more precise determination of a drug's absorption, distribution, and half-life. aquigenbio.com
This information is crucial for optimizing drug candidates, understanding potential drug-drug interactions, and translating non-clinical findings to potential human applications. nih.gov
Table 3: Applications of Deuterated Compounds in Drug Discovery
| Research Area | Specific Application | Research Outcome |
|---|---|---|
| Metabolic Studies | Tracking the metabolic fate of a drug candidate. aquigenbio.com | Identification of major and minor metabolites; understanding of metabolic pathways. |
| Pharmacokinetics (PK) | Precise measurement of drug absorption, distribution, and elimination. aquigenbio.com | Accurate determination of drug half-life, bioavailability, and tissue accumulation. aquigenbio.com |
| Mechanism of Action | Studying drug-target engagement by labeling specific functional groups. aquigenbio.com | Elucidation of binding interactions and complex biochemical pathways. aquigenbio.com |
| Translational Research | Comparing metabolism across different species (non-clinical). nih.gov | Better prediction of human pharmacokinetics and metabolism. |
| Toxicology | Identifying metabolic pathways that may lead to toxic byproducts. nih.govcdnsciencepub.com | Improved safety profiles and lead optimization. |
Potential for Tracing Pharmacological Effects in Complex Biological Systems (Non-Clinical)
Beyond quantifying concentrations, deuterated compounds offer a sophisticated way to trace the pharmacological effects of a substance in non-clinical studies. researchgate.net The strategic replacement of hydrogen with deuterium can sometimes alter the rate of drug metabolism, a phenomenon known as the "deuterium isotope effect." cdnsciencepub.com This occurs when the breaking of a carbon-hydrogen bond is the rate-limiting step in a drug's metabolism; the corresponding carbon-deuterium bond is stronger and breaks more slowly. cdnsciencepub.commusechem.com
This property can be exploited in research to:
Study Metabolic Switching: Researchers can investigate how blocking one metabolic pathway through deuteration might shift the drug's metabolism towards other pathways, which can have different pharmacological outcomes. cdnsciencepub.commusechem.com
Trace Compound Distribution: By using ultra-sensitive mass spectrometry techniques, the distribution of a deuterated compound can be tracked within an organism, revealing its localization in specific tissues or organs and helping to correlate its presence with a biological response. musechem.com
Elucidate Mechanisms of Action: By selectively deuterating parts of a molecule, researchers can probe which sites are critical for the drug's activity and which are primarily involved in its clearance. aquigenbio.com
These non-clinical studies provide invaluable mechanistic insights that are essential for the development of new therapeutic agents. researchgate.netmusechem.com
Table 4: Non-Clinical Tracing Studies Using Deuterated Compounds
| Study Type | Objective | Example Application |
|---|---|---|
| Metabolic Fate Analysis | To determine how a compound is metabolized and eliminated. mdpi.com | Administering a deuterated drug to an animal model and analyzing metabolites in excreta and plasma. |
| Tissue Distribution | To track where a compound and its metabolites accumulate in the body. musechem.com | Using mass spectrometry imaging to visualize the location of the deuterated compound in tissue sections. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | To correlate drug concentration with its pharmacological effect over time. | Measuring levels of the deuterated drug and a biomarker of its activity in the same biological samples. |
| Mechanistic Pharmacology | To understand how altering metabolism affects drug activity. aquigenbio.comcdnsciencepub.com | Comparing the pharmacological effects of a non-deuterated drug with a version deuterated at a key metabolic site. |
Q & A
Basic Research Questions
Q. What validated analytical techniques are recommended for quantifying Quinagolide-d10 Hydrochloride in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) is widely used, with parameters optimized for specificity and sensitivity. For example, a validated method might employ a C18 column (150 mm × 4.6 mm, 5 μm), a mobile phase of phosphate buffer-methanol (70:30), and UV detection at 207 nm. Calibration curves should demonstrate linearity (e.g., 1.09–10.90 μg/mL, r=0.9999) and recovery rates (98–101%) with low relative standard deviations (<1.5%) . Method validation must include accuracy, precision, and robustness testing per ICH guidelines.
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Use chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and lab coats. Avoid exposure to strong acids/alkalis or oxidizing agents, which may trigger hazardous reactions. Work in a fume hood, and ensure waste disposal complies with federal/state regulations. Refer to safety data sheets (SDS) for stability and decomposition products (e.g., toxic fumes under combustion) .
Q. What storage conditions prevent degradation of this compound in long-term studies?
- Methodological Answer : Store in airtight containers at -20°C, protected from light and moisture. Stability studies should confirm integrity over time, as degradation products may alter pharmacological activity. Monitor for changes in HPLC retention times or unexpected peaks, which signal decomposition .
Advanced Research Questions
Q. How should researchers resolve discrepancies in receptor binding affinity data across experimental models?
- Methodological Answer : Conduct cross-model validation using standardized protocols. For instance, compare in vitro (cell-based assays) and in vivo (rodent models) data under controlled conditions (e.g., pH, temperature). Account for variables like protein binding or metabolite interference. Use statistical tools (e.g., Bland-Altman plots) to quantify variability .
Q. What methodological considerations are critical when comparing therapeutic efficacy across species?
- Methodological Answer : Adjust dosing based on pharmacokinetic (PK) parameters (e.g., clearance, volume of distribution) and interspecies scaling (allometric principles). Validate assays for species-specific metabolite detection. For example, use LC-MS/MS to identify deuterium retention in Quinagolide-d10 metabolites, ensuring isotopic stability .
Q. How can batch-to-batch variability in this compound impact pharmacological replication studies?
- Methodological Answer : Implement quality control (QC) protocols, including NMR or mass spectrometry to verify isotopic purity (>98% d10). Pre-screen batches for impurities using orthogonal methods (e.g., ion chromatography for counterion analysis). Report batch-specific data in publications to enhance reproducibility .
Q. What strategies address contradictory toxicological profiles reported in early-phase studies?
- Methodological Answer : Perform dose-ranging studies to identify threshold effects. Use organ-on-chip models to isolate hepatotoxicity or nephrotoxicity mechanisms. Cross-reference in vitro cytotoxicity (e.g., MTT assays) with histopathological data from repeated-dose in vivo studies. Transparently document solvent interactions (e.g., acetonitrile in stock solutions) .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies for this compound to ensure statistical power?
- Methodological Answer : Use a minimum of three doses spanning the expected ED50, with n ≥ 6 per group. Apply ANOVA followed by post-hoc tests (e.g., Tukey’s HSD). Include positive/negative controls and account for inter-subject variability via randomization. Pre-register protocols to reduce bias .
Q. What analytical approaches validate the stability of this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
